Peptide HIV-IN

Vue d'ensemble

Description

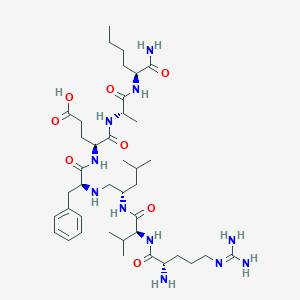

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 is a complex peptide compound It is composed of multiple amino acids, including L-Ornithine, L-Valine, L-Phenylalanine, L-Glutamic acid, L-Alanine, and L-Norleucine

Applications De Recherche Scientifique

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cellular processes and protein interactions.

Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific diseases.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mécanisme D'action

Target of Action

The HIV-IN peptide, also known as Arg-Val-Leu-®-Phe-Glu-Ala-Nle-NH2, primarily targets the HIV-1 envelope glycoprotein gp120 and the HIV-1 capsid protein . The gp120 protein is crucial for the virus’s ability to bind to the CD4 receptor and the CCR5 or CXCR4 co-receptors on the host cell, initiating the fusion process . The capsid protein plays a vital role in the assembly of viral particles and the infection of host cells .

Mode of Action

The HIV-IN peptide exerts its antiviral activity by interacting with its targets during the early stage of viral infection . It binds to the viral surface protein gp120, preventing its attachment to the CD4 receptor and the CCR5 or CXCR4 co-receptors on the host cell . This interaction inhibits the subsequent fusion between the viral and host cell membranes, thereby blocking the entry of the virus into the host cell .

Biochemical Pathways

The HIV-IN peptide affects several biochemical pathways related to the life cycle of HIV-1. It interferes with the viral entry process , which involves the attachment of the viral gp120 to the CD4 T cell receptor, the binding of the gp120 to CCR5 or CXCR4 co-receptors, and the fusion of the viral and cellular membranes . By inhibiting these steps, the HIV-IN peptide prevents the virus from entering the host cell and replicating.

Pharmacokinetics

The pharmacokinetic properties of the HIV-IN peptide, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy. Peptides like HIV-IN typically have poor ADME properties, with rapid clearance, short half-life, low permeability, and sometimes low solubility . Strategies have been developed to improve these properties, such as enhancing permeability, reducing proteolysis and renal clearance, and prolonging half-life .

Result of Action

The primary molecular and cellular effect of the HIV-IN peptide’s action is the inhibition of HIV-1 entry into host cells. By binding to the viral gp120 protein and preventing its interaction with the host cell receptors, the peptide blocks the fusion of the viral and host cell membranes . This inhibitory action disrupts the viral life cycle, preventing the replication of the virus and the subsequent infection of other cells.

Action Environment

The action, efficacy, and stability of the HIV-IN peptide can be influenced by various environmental factors. For instance, the peptide’s antiviral activity can be affected by the global sequence diversity among circulating HIV-1 strains . Moreover, the peptide’s interaction with the host cell membrane and its translocation across the membrane can be influenced by factors such as the lipid composition of the membrane . Understanding these environmental influences is crucial for optimizing the peptide’s therapeutic potential.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.

Deprotection: The protecting group on the amino acid is removed, typically using TFA.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like HF or TFA.

Industrial Production Methods

Industrial production of this compound would likely scale up the SPPS method, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous purification steps, such as HPLC, to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can target disulfide bonds within the peptide.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or performic acid.

Reduction: Reducing agents such as DTT or TCEP.

Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.

Comparaison Avec Des Composés Similaires

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 can be compared with other peptide compounds, such as:

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2: Similar in structure but with variations in amino acid sequence.

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2: Differing in the side chains or protecting groups used.

Activité Biologique

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 is a synthetic peptide that has garnered attention for its diverse biological activities, particularly in the context of antiviral properties and potential therapeutic applications. This compound is specifically noted for its interactions with HIV-1 proteins, but its mechanisms and implications extend beyond virology.

Composition and Structure

The compound is composed of several amino acids, including:

- Arginine (Arg)

- Valine (Val)

- Leucine (Leu)

- Phenylalanine (Phe)

- Glutamic Acid (Glu)

- Alanine (Ala)

- Norleucine (Nle)

The unique structure includes a modification at the Phe position with a psi(CH2NH) linkage, which enhances its stability and biological activity compared to unmodified peptides.

Target Interactions

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 primarily targets the HIV-1 envelope glycoprotein gp120 and the HIV-1 capsid protein. Its mechanism of action involves:

- Interference with Viral Entry : The peptide disrupts the binding of gp120 to CD4 T cell receptors, preventing the initial stages of HIV infection.

- Modulation of Biochemical Pathways : It affects several pathways associated with the viral life cycle, thereby reducing viral replication and spread.

Antiviral Properties

Research indicates that H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 exhibits potent antiviral activity against HIV. In vitro studies have shown that it can inhibit viral entry effectively, making it a candidate for further development as an antiviral agent.

Antimicrobial Activity

In addition to its antiviral properties, this peptide has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria. It operates by permeabilizing bacterial membranes, leading to cell lysis. Minimum inhibitory concentrations (MICs) for effective antibacterial action are reported in the low micromolar range .

Case Studies and Research Findings

Several studies have highlighted the biological activity of H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2:

- Antiviral Efficacy : A study demonstrated that this peptide could significantly reduce HIV replication in cultured human T cells, showcasing its potential as an antiretroviral therapy.

- Antimicrobial Effects : Another study focused on its antibacterial properties, showing rapid bactericidal effects against E. coli and S. aureus within minutes of exposure. The peptide's mechanism involved disrupting membrane integrity, which was confirmed through electron microscopy .

- Peptide Modifications : Research into structural modifications has indicated that variations in amino acid composition can enhance selectivity and potency against specific targets, suggesting avenues for optimizing therapeutic applications .

Data Table: Biological Activities Overview

| Activity Type | Target Organism/Pathogen | Effective Concentration (MIC or IC50) | Mechanism of Action |

|---|---|---|---|

| Antiviral | HIV-1 | IC50 < 10 nM | Inhibition of viral entry |

| Antibacterial | E. coli | MIC ~ 1 µM | Membrane permeabilization |

| Antibacterial | S. aureus | MIC ~ 5 µM | Membrane disruption |

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H69N11O8/c1-7-8-16-29(34(42)54)49-35(55)25(6)47-37(57)30(17-18-32(52)53)50-38(58)31(21-26-13-10-9-11-14-26)46-22-27(20-23(2)3)48-39(59)33(24(4)5)51-36(56)28(41)15-12-19-45-40(43)44/h9-11,13-14,23-25,27-31,33,46H,7-8,12,15-22,41H2,1-6H3,(H2,42,54)(H,47,57)(H,48,59)(H,49,55)(H,50,58)(H,51,56)(H,52,53)(H4,43,44,45)/t25-,27-,28-,29-,30-,31-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWAZUZKMXHYMB-UQGDEETHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NCC(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H69N11O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

832.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How do HIV-1 protease inhibitors work and what are their downstream effects?

A1: HIV-1 protease is an enzyme crucial for the replication cycle of the virus. It cleaves the viral polyprotein into individual functional proteins, which are essential for the assembly of new infectious viral particles []. HIV-1 protease inhibitors are designed to bind to the active site of this enzyme, blocking its activity. This inhibition prevents the maturation of new viral particles, effectively suppressing viral replication within the host [].

Q2: How does understanding the structural differences between RSV and HIV-1 proteases aid in the development of more specific HIV-1 protease inhibitors?

A2: The research highlights key structural differences between RSV and HIV-1 proteases, particularly in the flap regions surrounding the active site []. For instance, RSV S9 protease, even with mutations to mimic HIV-1 protease, possesses unique loop structures (residues 61-63) that are absent in HIV-1 protease []. These differences influence how inhibitors interact with each enzyme. By understanding these subtle variations, researchers can design inhibitors that specifically target HIV-1 protease while minimizing off-target effects on other similar enzymes like RSV protease. This selective targeting is crucial for developing safer and more effective antiviral therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.